molecular formula C7H9IN2O B3007342 1-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)ethanone CAS No. 1354705-07-9

1-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)ethanone

Cat. No.: B3007342
CAS No.: 1354705-07-9
M. Wt: 264.066
InChI Key: FMKSTHPKZVTHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes and other industrial chemicals.

Future Directions

: Continuous-flow process for the synthesis of 4-nitropyrazole : Thermo Scientific Chemicals : Sigma-Aldrich

Preparation Methods

The synthesis of 1-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)ethanone typically involves the iodination of a pyrazole derivative. One common method includes the reaction of 1-ethyl-3-pyrazolone with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

1-(1-Ethyl-4-iodo-1H-pyrazol-3-yl)ethanone can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential biological activities.

Properties

IUPAC Name

1-(1-ethyl-4-iodopyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKSTHPKZVTHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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